

INCB126503: A Deep Dive into its Structure-Activity Relationship and Preclinical Profile

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Compound of Interest

Compound Name: INCB126503

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), preclinical pharmacology, and mechanism of action of **INCB126503**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and Fibroblast Growth Factor Receptor 3 (FGFR3). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development in the field of FGFR-targeted cancer therapy.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.^[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.^{[1][2][3]} While pan-FGFR inhibitors have demonstrated clinical efficacy, their utility is often limited by off-target toxicities, such as hyperphosphatemia, which is associated with the inhibition of FGFR1 and FGFR4.^{[2][3]} This has spurred the development of next-generation inhibitors with improved selectivity for specific FGFR isoforms.

INCB126503 emerged from a structure-guided drug design program aimed at identifying a potent and selective FGFR2/3 inhibitor with an improved therapeutic window.^{[2][4]} This compound demonstrates excellent isoform selectivity, potent activity against clinically relevant

gatekeeper mutations, and in vivo efficacy in tumor models without inducing hyperphosphatemia.[2][4]

Structure-Activity Relationship (SAR)

The development of **INCB126503** involved a systematic exploration of the SAR of a pyrazolo[4,3-b]pyridine scaffold. High-throughput screening identified an initial hit compound with modest FGFR3 potency. Subsequent optimization focused on modifications at various positions of the core structure to enhance potency and selectivity.

Core Scaffold Optimization

A key step in the discovery of **INCB126503** was the transition from a pyrazole to a pyrazolo[4,3-b]pyridine core, which led to a significant improvement in potency and selectivity for FGFR3 over FGFR1.[4] Further structure-based drug design and SAR studies led to the identification of the final clinical candidate.

Key Chemical Moieties and their Impact on Activity

The following table summarizes the key structural modifications and their impact on the inhibitory activity against FGFR isoforms.

Compound/Modification	R1 Group	R2 Group	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)
HTS Hit (Compound 3)	2,3-dimethylphenyl	F	1835	ND	756	ND
Pyrrazolo[4,3-b]pyridine (Compound 5)	2,3-dimethylphenyl	OMe	701	ND	144	ND
INCB126503	2,6-dichloro-3,5-dimethoxyphenyl	aminopyridine	70	2.1	1.2	64

ND: Not Determined

In Vitro and In Vivo Activity

INCB126503 exhibits potent and selective inhibition of FGFR2 and FGFR3, including common gatekeeper mutations that confer resistance to other FGFR inhibitors.

Enzymatic Activity

The inhibitory activity of **INCB126503** was assessed against a panel of recombinant human FGFR kinases.

Kinase Target	IC50 (nM)
FGFR1	70
FGFR2	2.1
FGFR3	1.2
FGFR3 (V555L)	0.92
FGFR3 (V555M)	0.85
FGFR4	64

Cellular Activity

INCB126503 demonstrated potent anti-proliferative activity in cell lines harboring FGFR2 or FGFR3 genetic alterations.

In Vivo Efficacy

In preclinical xenograft models with FGFR3 genetic alterations, orally administered **INCB126503** led to dose-dependent tumor growth inhibition.^[4] Importantly, and in contrast to pan-FGFR inhibitors, **INCB126503** did not cause hyperphosphatemia in naive mice at efficacious doses, consistent with its poor inhibition of FGFR1.^[4]

Experimental Protocols

FGFR Kinase Enzymatic Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against FGFR kinases.

Materials:

- Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate

- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (e.g., **INCB126503**)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the FGFR enzyme and substrate solution to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative activity of compounds in cancer cell lines.

Materials:

- Cancer cell line with known FGFR alterations (e.g., RT112 bladder cancer cells with FGFR3 fusion)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

- Test compound (e.g., **INCB126503**)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with serial dilutions of the test compound.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
- Calculate the IC₅₀ values from the dose-response curves.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a test compound.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line with FGFR alterations
- Test compound formulated for oral administration
- Vehicle control

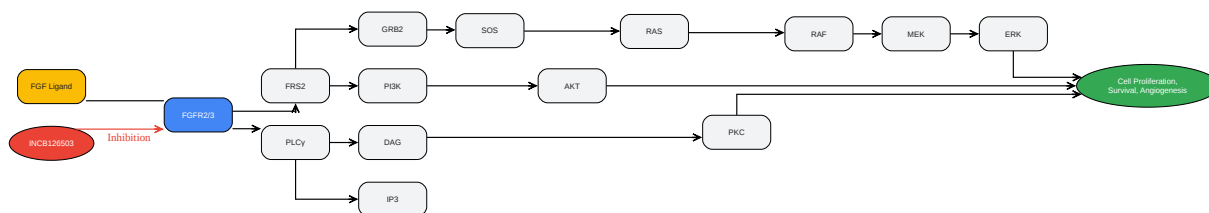
Procedure:

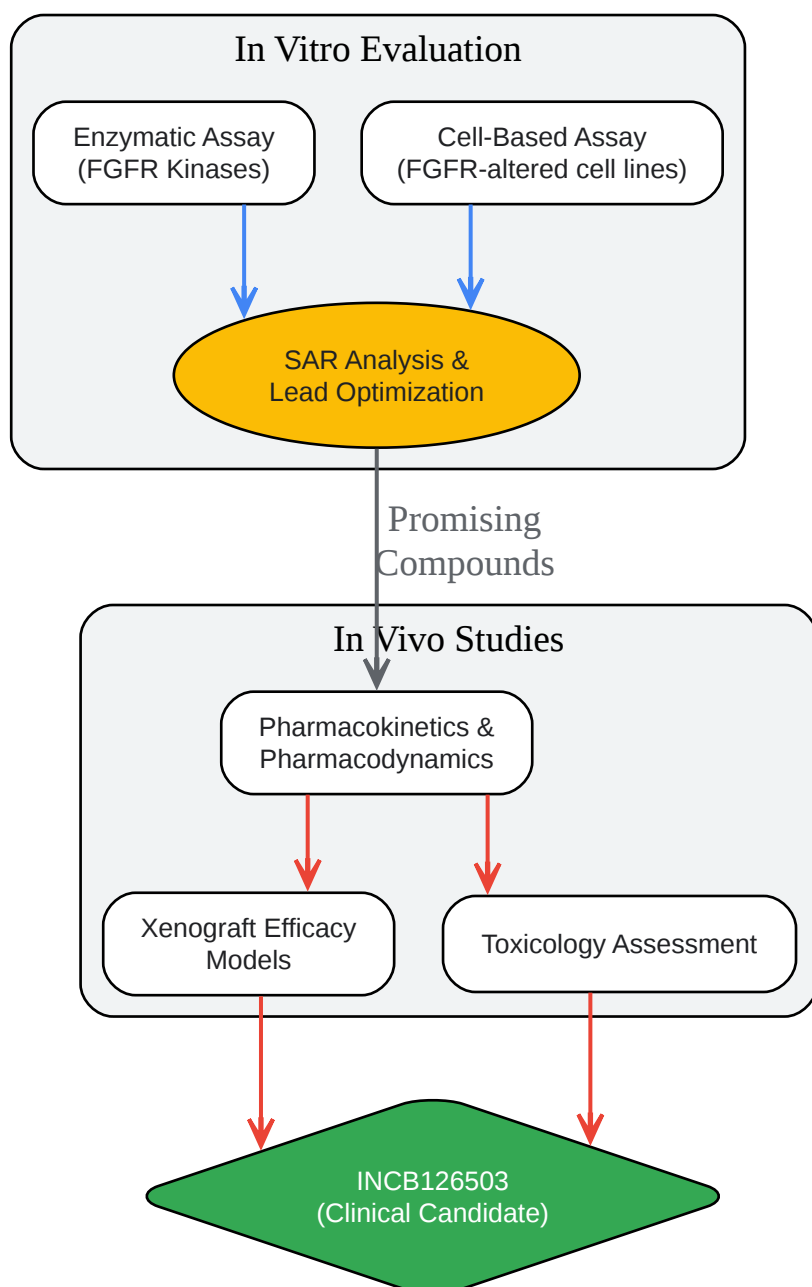
- Subcutaneously implant the cancer cells into the flank of the mice.

- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control orally, once or twice daily, for a specified duration.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
- Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Mechanism of Action

INCB126503 exerts its anti-tumor effects by inhibiting the kinase activity of FGFR2 and FGFR3, thereby blocking downstream signaling pathways that are critical for cancer cell growth and survival.





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